4-Amino-6-morpholinopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis

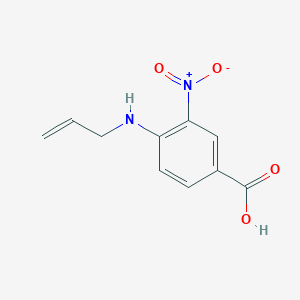

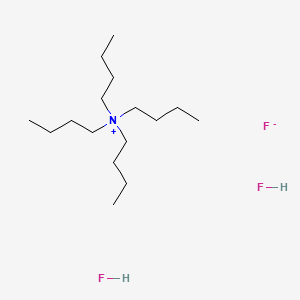

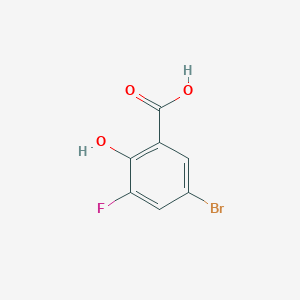

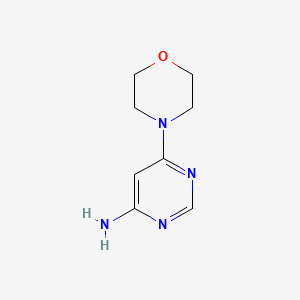

The molecular formula of 4-Amino-6-morpholinopyrimidine is C8H12N4O . Its average mass is 180.207 Da and its monoisotopic mass is 180.101105 Da .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

4-Amino-6-morpholinopyrimidine has a molecular formula of C8H12N4O and a molecular weight of 180.21 . It is a white, crystalline substance with a melting point of 237-239°C.Aplicaciones Científicas De Investigación

Antiproliferative Agents in Cancer Research

4-Amino-6-morpholinopyrimidine derivatives have been synthesized and characterized for their potential as antiproliferative agents . These compounds have shown promising results against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain). Notably, certain derivatives exhibited potent anticancer activity, with IC50 values indicating their effectiveness at low concentrations. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis, as evidenced by increased caspase-3/7 activity and loss of mitochondrial membrane potential .

Electrochemical Synthesis in Organic Chemistry

The compound has been utilized in the electrochemical synthesis of functionalized arylpyrimidines. This process involves a reductive cross-coupling between 4-Amino-6-chloropyrimidine and functionalized aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. The method allows for the formation of coupling products in moderate to high yields, contributing to the field of organic synthesis by providing a mild and efficient route to synthesize diazaaromatic compounds .

Anti-Inflammatory Applications in Pharmacology

Pyrimidine derivatives, including those related to 4-Amino-6-morpholinopyrimidine, have been studied for their anti-inflammatory activities . These compounds have shown inhibitory effects against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The anti-inflammatory effects of pyrimidines are significant for the development of new therapeutic agents .

Chiral Recognition in Analytical Chemistry

Molecularly imprinted polymers (MIPs) that utilize pyrimidine derivatives have been explored for chiral recognition applications . These applications include enantioselective chromatography, capillary electrochromatography, solid-phase extraction, binding assays, sensing, catalysis, and drug delivery. The ability of pyrimidines to act as functional monomers in MIPs highlights their versatility in analytical chemistry .

Safety and Hazards

The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

The primary targets of 4-Amino-6-morpholinopyrimidine are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, another group of compounds that mediate inflammation .

Mode of Action

4-Amino-6-morpholinopyrimidine interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of nitric oxide and prostaglandins . The compound’s ability to inhibit these enzymes is the basis for its anti-inflammatory activity .

Biochemical Pathways

The inhibition of iNOS and COX-2 by 4-Amino-6-morpholinopyrimidine affects the biochemical pathways involved in inflammation. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . This leads to a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .

Result of Action

The result of 4-Amino-6-morpholinopyrimidine’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, thereby decreasing the expression of iNOS and COX-2 proteins in macrophage cells . This leads to a decrease in inflammation-associated disorders .

Propiedades

IUPAC Name |

6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJWZMBGGYWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539202 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96225-80-8 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.